4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol
CAS No.:
Cat. No.: VC17821170
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 4-(1-amino-2-methylpropyl)-2,5-dimethylphenol |
| Standard InChI | InChI=1S/C12H19NO/c1-7(2)12(13)10-5-9(4)11(14)6-8(10)3/h5-7,12,14H,13H2,1-4H3 |
| Standard InChI Key | OYBYMCODXAMFNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1O)C)C(C(C)C)N |
Introduction
Chemical Identity and Structural Features
4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol (IUPAC name: 4-(1-amino-2-methylpropyl)-2,5-dimethylphenol) is a phenolic derivative with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.28 g/mol. Its structure comprises a phenolic ring substituted at the 2- and 5-positions with methyl groups and at the 4-position with a 1-amino-2-methylpropyl side chain. The presence of both hydroxyl (-OH) and primary amine (-NH₂) functional groups enables diverse chemical reactivity, facilitating interactions with biological targets and participation in synthetic transformations.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 4-(1-amino-2-methylpropyl)-2,5-dimethylphenol |
| Standard InChI | InChI=1S/C12H19NO/c1-7(2)12(13)10-5-9(4)11(14)6-8(10)3/h5-7 |
The branched alkylamine side chain enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis Methodologies
The synthesis of 4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol typically involves two primary stages: (1) preparation of the phenolic precursor 2,5-dimethylphenol and (2) subsequent functionalization with the 1-amino-2-methylpropyl group.
Synthesis of 2,5-Dimethylphenol
Recent patents highlight innovative approaches to synthesizing 2,5-dimethylphenol, a critical precursor. The supercritical water oxidation method (CN108047001B) uses 2,5-dimethylbenzenesulfonic acid as a raw material, reacting in supercritical distilled water (360–470°C, ≥21.5 MPa) with sodium hydroxide and oxygen . This method achieves a 2,5-dimethylphenol yield exceeding 83% while eliminating waste generation, offering a greener alternative to traditional sulfonation or nitration routes . Another patent (CN108191611B) describes a continuous synthesis via diazotization-hydrolysis of 2,5-dimethylaniline in a tubular reactor, achieving yields over 82% with minimal by-products .
Amination and Alkylation
Biological Activities
Antimicrobial Properties
4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol demonstrates broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism likely involves disruption of microbial cell membranes via interactions between the phenolic hydroxyl group and lipid bilayers, coupled with interference in enzymatic processes by the amine moiety.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
As a versatile building block, the compound is utilized in synthesizing antidiabetic agents and antimicrobial drugs. Its dual functional groups enable conjugation with other pharmacophores, enhancing drug solubility or targeting.
Agrochemical Uses
In agrochemistry, it serves as a precursor for herbicides and fungicides, leveraging its phenolic toxicity against plant pathogens. Modifications to the amine side chain can tailor selectivity toward specific pests.
Material Science
The compound’s phenolic structure lends itself to polymer synthesis, where it acts as a cross-linking agent or antioxidant additive, improving material stability.
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